Tin(II) acetate

Catalog No.
S1527483
CAS No.
638-39-1
M.F
Sn(CH3COO)2
C4H6O4Sn
M. Wt
236.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin(II) acetate

CAS Number

638-39-1

Product Name

Tin(II) acetate

IUPAC Name

tin(2+);diacetate

Molecular Formula

Sn(CH3COO)2
C4H6O4Sn

Molecular Weight

236.8 g/mol

InChI

InChI=1S/2C2H4O2.Sn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

InChI Key

PNOXNTGLSKTMQO-UHFFFAOYSA-L

SMILES

CC(=O)[O-].CC(=O)[O-].[Sn+2]

Synonyms

Acetic Acid Tin(2+) Salt; Acetic Acid Tin(2+) Salt; Tin Acetate (Sn(OAc)2); Stannous Acetate; Tin Acetate; Tin Acetate (Sn(MeCO2)2); Tin acetate (Sn(O2C2H3)2); Tin diacetate; Tin(II) Acetate;

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Sn+2]
  • Tin anodes: It serves as a starting material for the preparation of tin anodes for rechargeable thin-film batteries through organic electroplating []. This process allows for the creation of high-performance electrodes with improved capacity and cycling stability.
  • Sn-Cu bimetallic nanoparticles: Tin(II) acetate acts as a reactant in the synthesis of Sn-Cu bimetallic nanoparticles []. These nanoparticles exhibit unique properties and find potential applications in various fields, including catalysis, electronics, and sensing.
  • High surface area tin oxide catalysts: This compound plays a role in the preparation of high surface area tin oxide catalysts []. These catalysts are crucial in various chemical reactions due to their enhanced activity and selectivity.
  • Tin(IV) oxide thin films: Tin(II) acetate can be employed in the photochemical vapor deposition (PCVD) process for the fabrication of tin(IV) oxide thin films []. These films have diverse applications in optoelectronics, solar cells, and gas sensors.

Catalyst for Organic Reactions

Tin(II) acetate exhibits Lewis acid properties, making it a valuable catalyst for various organic reactions:

  • Esterification and transesterification: It acts as an efficient catalyst for esterification and transesterification reactions []. These reactions are essential in the synthesis of various organic compounds, including esters, biofuels, and pharmaceuticals.
  • Carbon-hydrogen activation: In combination with palladium(II) acetate, it forms an efficient catalytic system for the carbon-hydrogen (C-H) activation of the methoxy group in anisole molecules []. This activation process is crucial for the development of new synthetic methods in organic chemistry.

Other Research Applications

Beyond the aforementioned applications, Tin(II) acetate finds use in other research areas:

  • Poly(lactic acid) degradation: Research suggests that Tin(II) acetate can enhance the rate of thermal depolymerization of poly(lactic acid) (PLA) fibers []. This finding has potential implications for the development of more efficient PLA recycling methods.
  • Stannous oral care compositions: Tin(II) acetate plays a role in some stannous oral care compositions, such as toothpastes and mouthwashes []. However, further research is needed to fully understand its specific effects on oral health.

Tin(II) acetate was first discovered in 1822 []. It is a white crystalline solid that is moderately soluble in water [].

This compound serves as a precursor for the synthesis of various tin-based materials, including nanoparticles and catalysts [].


Molecular Structure Analysis

Tin(II) acetate adopts a distorted octahedral geometry []. The tin(II) cation (Sn²⁺) is surrounded by six oxygen atoms from two acetate (CH3COO⁻) anions. Each acetate ion binds to the tin atom through its two oxygen atoms, forming chelate complexes. This distorted octahedral structure contributes to the interesting chemical properties of the compound [].


Chemical Reactions Analysis

Synthesis:

Tin(II) acetate can be synthesized by reacting tin(II) oxide (SnO) with glacial acetic acid (CH3COOH) under reflux conditions [].

SnO + 2CH3COOH (reflux) → Sn(CH3COO)2·2CH3COOH (yellow crystals)

The resulting product is a yellow complex containing two acetic acid molecules per tin(II) acetate unit. Heating this complex under reduced pressure removes the acetic acid molecules, yielding white Sn(CH3COO)2 crystals through sublimation [].

Decomposition:

Tin(II) acetate decomposes upon heating to higher temperatures, releasing acetic acid and forming tin(IV) oxide (SnO2).

Sn(CH3COO)2 (Δ) → SnO2 + 2CH3COOH

Other Reactions:

Tin(II) acetate can participate in various reactions depending on the reaction conditions. For instance, it reacts with sodium sulfide (Na2S) to form tin(II) sulfide (SnS) precipitate [].

Sn(CH3COO)2 + Na2S → SnS↓ + 2CH3COONa

These reactions showcase the versatility of tin(II) acetate as a reactant in various chemical processes.

Physical and Chemical Properties

  • Chemical formula: Sn(CH3COO)2 []
  • Molar mass: 236.8 g/mol []
  • Melting point: 182.75 °C []
  • Boiling point: 240 °C (decomposition)
  • Density: 2.310 g/cm³ []
  • Solubility: Moderately soluble in water []
  • Stability: Decomposes upon heating

UNII

1SKU167W8P

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

638-39-1

Wikipedia

Tin(II) acetate

Dates

Modify: 2023-08-15

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